1,5-Dimethyl-7-oxaspiro[5.6]dodec-9-ene
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Overview
Description
1,5-Dimethyl-7-oxaspiro[52,2-dimethyl-7-oxaspiro[5.6]dodec-9-ene , is a bicyclic compound containing both a spiro ring and an oxygen atom. Its chemical formula is C13H22O, and its molecular weight is 194.32 g/mol
Preparation Methods
a. Synthetic Routes:
Several synthetic routes exist for the preparation of 1,5-dimethyl-7-oxaspiro[5.6]dodec-9-ene. One common approach involves cyclization of a suitable precursor, typically through intramolecular reactions. For example, a Diels-Alder reaction between a diene and a dienophile can form the spirocyclic ring system. Other methods include radical cyclizations or acid-catalyzed cyclizations.
b. Reaction Conditions:
The specific reaction conditions depend on the chosen synthetic route. Generally, mild to moderate temperatures and appropriate catalysts are employed to achieve efficient cyclization. Solvents like dichloromethane or tetrahydrofuran are often used.
c. Industrial Production:
. Its commercial production likely involves optimization of existing synthetic methods.
Chemical Reactions Analysis
1,5-Dimethyl-7-oxaspiro[5.6]dodec-9-ene can participate in various reactions:
Oxidation: It may undergo oxidation reactions, potentially yielding functionalized derivatives.
Reduction: Reduction can lead to saturated analogs.
Substitution: Nucleophilic substitution reactions can modify the spirocyclic ring.
Common Reagents: Reagents like hydrogen peroxide (for oxidation), lithium aluminum hydride (for reduction), and Lewis acids (for cyclization) are relevant.
Major Products: These reactions yield diverse products, including spirocyclic compounds with altered substituents.
Scientific Research Applications
1,5-Dimethyl-7-oxaspiro[5.6]dodec-9-ene finds applications across disciplines:
Chemistry: As a building block for novel spirocyclic compounds.
Biology: Potential bioactive properties warrant investigation.
Medicine: Its pharmacological effects and potential therapeutic applications merit study.
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Comparison with Similar Compounds
While 1,5-Dimethyl-7-oxaspiro[5.6]dodec-9-ene is unique due to its spirocyclic structure, similar compounds include other spirocyclic ethers or heterocycles. Further exploration can reveal its distinct features.
Properties
Molecular Formula |
C13H22O |
---|---|
Molecular Weight |
194.31 g/mol |
IUPAC Name |
1,5-dimethyl-7-oxaspiro[5.6]dodec-9-ene |
InChI |
InChI=1S/C13H22O/c1-11-7-6-8-12(2)13(11)9-4-3-5-10-14-13/h3,5,11-12H,4,6-10H2,1-2H3 |
InChI Key |
OEZTWJANKCCOGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C12CCC=CCO2)C |
Origin of Product |
United States |
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